
7-Chloro-6-methoxyquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the chloro and methoxy substituents on the quinoxaline ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-methoxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-chloro-6-methoxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA synthesis in bacterial cells, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoxalin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoxalin-2(1H)-one: Lacks the chloro group, which may influence its chemical properties.
Quinoxalin-2(1H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
7-Chloro-6-methoxyquinoxalin-2(1H)-one is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity. These substituents can modulate the compound’s interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
123342-17-6 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
7-chloro-6-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-6-7(2-5(8)10)12-9(13)4-11-6/h2-4H,1H3,(H,12,13) |
Clé InChI |
NBUVRDBKTVPTTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


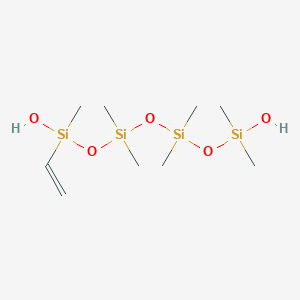
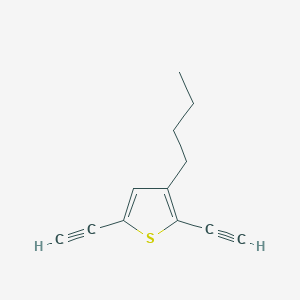
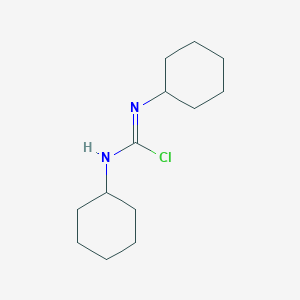
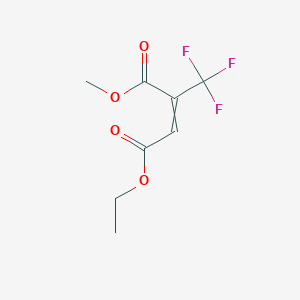
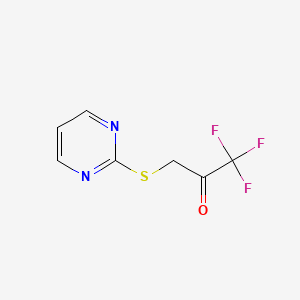
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
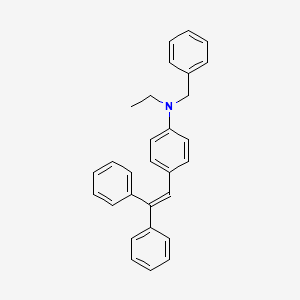


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
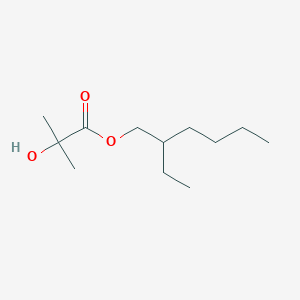
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
